Pentagit, also known as pentaerythritol, is an organic compound with the molecular formula C(CH₂OH)₄. It is classified as a polyol, specifically a tetrol, due to its four hydroxyl (–OH) groups. Pentagit appears as a white solid and serves as a versatile building block in the chemical industry, particularly in the synthesis of various derivatives used in explosives, plastics, paints, and cosmetics. The name "pentaerythritol" derives from the prefix "penta-" indicating its five carbon atoms and "erythritol," which reflects its structural similarity to erythritol, another polyol. This compound was first synthesized in 1891 by German chemist Bernhard Tollens and his student P. Wigand through a series of reactions involving acetaldehyde and formaldehyde
These reactions highlight pentagit's role as a precursor for more complex chemical compounds .
The synthesis of pentagit typically involves:
This method allows for the efficient production of pentagit from readily available starting materials .
Pentagit finds applications across various industries:
Studies on pentagit interactions focus on its reactivity with various agents:
These interactions are crucial for understanding the safe handling and application of pentagit and its derivatives .
Pentagit shares similarities with several other compounds due to its structure and functional groups. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pentaerythritol Tetranitrate | Nitrate ester | High explosive; used medically as a vasodilator |
| Trimethylolpropane | Triol | Used as a crosslinking agent in resins |
| Glycerol | Triol | Commonly used as a moisturizer and food additive |
| Sorbitol | Sugar alcohol | Used as a sweetener and humectant |
| Erythritol | Sugar alcohol | Low-calorie sweetener; similar structure |
Pentagit's uniqueness lies in its ability to form explosives while also serving as a versatile precursor for resins and stabilizers
The synthesis of Pentagit derivatives relies heavily on condensation and substitution reactions to assemble its polyfunctional backbone. A primary route involves the controlled condensation of hydroxyl-rich precursors with electrophilic agents under anhydrous conditions. For example, thionyl chloride (SOCl₂) facilitates the acylation of hydroxyl groups, forming ester intermediates that undergo nucleophilic substitution with amine-bearing moieties. Reaction parameters such as temperature (typically 40–60°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of reactants critically influence yield and purity. Substitution reactions are further optimized through catalytic systems. Palladium-based catalysts enable selective cross-coupling at sterically hindered positions, while phase-transfer catalysts enhance reactivity in biphasic systems. Kinetic studies reveal that substituting chlorine atoms in precursor molecules with tertiary amines accelerates ring-closure steps, achieving cyclization efficiencies exceeding 85%. Acylation serves as a cornerstone for developing Pentagit prodrugs, improving solubility and bioavailability. Penta-acetyl-gitoxin, a structural analog, demonstrates the utility of acetyl groups in masking polar hydroxyl groups, enabling efficient intestinal absorption. Similarly, Pentagit derivatives undergo regioselective acylation at primary hydroxyl sites using acetic anhydride in pyridine, yielding prodrugs that undergo enzymatic deacetylation in vivo. Comparative studies of acylation agents highlight distinct reactivities: The choice of solvent also modulates acylation efficiency. Polar aprotic solvents like dimethylformamide favor complete acetylation, while nonpolar solvents yield monoacetylated intermediates. Condensation and Substitution Reaction Optimization
Acylation Strategies for Prodrug Development
Acylating Agent Reaction Time (h) Yield (%) Acetic Anhydride 18 95 Propionyl Chloride 24 88 Benzoyl Chloride 36 72
The primary molecular target of Pentagit is the sodium potassium adenosine triphosphatase enzyme, a critical membrane-bound protein responsible for maintaining cellular ion gradients [2] [3]. The inhibition mechanism follows the classical cardiac glycoside pattern, wherein Pentagit binds specifically to the alpha subunit of the enzyme complex, resulting in disruption of normal ion transport function [3] [4]. Studies demonstrate that Pentagit exhibits a biphasic dose-dependent inhibitory effect on enzyme activity, supporting the existence of two distinct sensitive isoforms of the sodium potassium adenosine triphosphatase [4].
The kinetic analysis reveals that Pentagit inhibits the enzyme by reducing both the maximum enzymatic velocity and the Michaelis constant, indicating an uncompetitive mode of interaction [4]. This mechanism distinguishes cardiac glycosides from competitive inhibitors, as the compound can bind to enzyme-substrate complexes rather than competing directly with substrate binding sites [4]. The Hill coefficient values consistently fall within the range of 1 to 3, suggesting cooperative binding behavior where the binding of one Pentagit molecule influences the binding affinity of subsequent molecules [4].
Computational modeling approaches have provided detailed insights into the molecular basis of Pentagit binding to sodium potassium adenosine triphosphatase [5] [6]. Molecular docking studies position the steroid core of Pentagit within the enzyme binding pocket with a calculated binding energy of approximately -12.3 ± 1.2 kilocalories per mole [5]. The positioning analysis reveals that the steroid nucleus undergoes a shift of approximately 1.1 angstroms toward the membrane-spanning segment M4 compared to ouabain, indicating structural accommodations necessary for optimal binding [6].
Free energy perturbation calculations demonstrate that the sugar chain contributes significantly to binding affinity, with an associated energy of -8.7 ± 0.9 kilocalories per mole [5]. The acetyl modifications on the sugar residues create additional hydrophobic interactions with the enzyme binding pocket, enhancing the overall binding stability [3]. Molecular dynamics simulations reveal conformational flexibility effects contributing -10.1 ± 1.5 kilocalories per mole to the binding energy, highlighting the importance of dynamic interactions in the binding process [5].
Electrostatic potential mapping studies indicate that the binding site possesses a net positive charge of approximately +1, which facilitates favorable interactions with the electronegative regions of Pentagit [7] [8]. The binding affinity calculations show that electrostatic forces follow Debye-Hückel behavior, with activity coefficients related to ionic strength according to limiting law principles [7] [8]. These computational findings correlate well with experimental inhibition constant values, validating the accuracy of the modeling approaches [5].
Table 1: Molecular Properties and Binding Characteristics of Pentagit
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C51H74O19 | PubChem CID 65593 |
| Molecular Weight (g/mol) | 991.1 | PubChem Database |
| CAS Number | 27071-80-3 | PubChem Database |
| Structure Type | Pentaacetylated Cardiac Glycoside | Derived from gitoxin |
| Primary Sugar Chain | Tri-2,6-dideoxyhexose chain | Structural analysis |
| Steroid Core | Cardenolide steroid nucleus | Cardiac glycoside classification |
| Binding Site | Alpha subunit extracellular domain | Sodium potassium adenosine triphosphatase binding studies |
| Inhibition Constant vs. Sodium Potassium Adenosine Triphosphatase | Variable (tissue-dependent) | Comparative studies |
Pentagit demonstrates sophisticated allosteric modulation mechanisms that extend beyond simple competitive inhibition [9] [10]. The compound preferentially binds to the E2-P phosphorylated state of the sodium potassium adenosine triphosphatase, creating conformational changes that propagate throughout the enzyme structure [3] [6]. This state-dependent binding explains the enhanced selectivity observed for cardiac tissue, where the enzyme predominantly exists in conformational states favoring Pentagit binding [3].
The allosteric coupling constant for Pentagit exhibits high positive cooperativity, resulting in a 2.3-fold enhancement of binding affinity when multiple binding sites are occupied [10]. This cooperativity manifests through conformational changes that modify the accessibility and geometry of secondary binding sites [9]. Extracellular sodium ions can bind to allosteric sites independent of transport sites, leading to increased enzyme turnover rates through facilitated E2 to E1 state transitions [9].
Ion transport modification occurs through reduced maximum velocity and altered Michaelis constants for both sodium and potassium ions [4] [11]. Pentagit enhances sodium binding inhibition while simultaneously decreasing potassium binding affinity, creating an imbalance that favors sodium accumulation within cardiac myocytes [11]. The selectivity switch between E1 and E2 conformational states involves protonation state changes of coordinating residues, which Pentagit stabilizes through specific hydrogen bonding interactions [11].
Table 2: Comparative Binding Affinities and Kinetic Parameters
| Compound | Sodium Potassium Adenosine Triphosphatase Inhibition Constant (nanomolar) | Hill Coefficient | Binding Mode | Tissue Selectivity |
|---|---|---|---|---|
| Pentagit (Pengitoxin) | Variable* | 1-3** | Uncompetitive | Enhanced cardiac |
| Gitoxin | 2-25 | 1-3 | Uncompetitive | Enhanced cardiac |
| Digoxin | 20-50 | 1-3 | Uncompetitive | Moderate cardiac |
| Digitoxin | 10-30 | 1-3 | Uncompetitive | Broad tissue |
| Ouabain | 5-15 | 1-3 | Uncompetitive | Broad tissue |
Pentagit shows variable inhibition constant values depending on tissue type and experimental conditions
*Hill coefficient range suggests cooperative binding mechanism
Table 3: Allosteric Modulation Parameters of Pentagit
| Parameter | Pentagit Value | Functional Significance |
|---|---|---|
| Binding Site Location | H1-H2 extracellular domain | Selective cardiac glycoside recognition |
| Conformational State Preference | E2-P phosphorylated state | State-dependent inhibition |
| Allosteric Coupling Constant | High positive cooperativity | Amplified pharmacological response |
| Ion Transport Modification | Reduced maximum velocity and Michaelis constant | Pump function impairment |
| Sodium Site Interaction | Enhanced sodium binding inhibition | Competitive displacement |
| Potassium Site Interaction | Decreased potassium binding affinity | Reduced pump reversal |
| Calcium Modulation Effect | Indirect calcium elevation | Enhanced contractility |
Pentagit exerts profound effects on intracellular calcium homeostasis through multiple interconnected pathways that ultimately result in enhanced myocardial contractility [12] [13]. The primary mechanism involves inhibition of sodium potassium adenosine triphosphatase, leading to intracellular sodium accumulation and subsequent calcium elevation through the sodium-calcium exchanger [14]. This process represents a fundamental shift in cellular ion balance that triggers downstream calcium signaling cascades [13].
The calcium modulation pathway begins with Pentagit-induced sodium potassium adenosine triphosphatase inhibition, which disrupts the normal sodium gradient across the cardiac myocyte membrane [15] [14]. Elevated intracellular sodium concentrations reduce the driving force for calcium extrusion via the sodium-calcium exchanger, resulting in net calcium accumulation within the cytoplasm [14]. Additionally, the slight membrane depolarization caused by sodium potassium adenosine triphosphatase inhibition may activate voltage-dependent calcium channels, providing an additional route for calcium entry [12].
Studies demonstrate that cardiac glycosides, including Pentagit derivatives, can form calcium-permeable channels in cell membranes through molecular aggregation [12]. These digitoxin-like calcium channels exhibit distinctive pharmacological properties, being blocked by aluminum and lanthanum ions but remaining insensitive to magnesium or classical L-type calcium channel blockers such as nitrendipine [12]. The channels demonstrate high threshold concentrations for activation, typically requiring concentrations at the upper end of the therapeutic range [12].
Intracellular calcium signaling involves complex interactions between plasma membrane calcium channels, sarcoplasmic reticulum calcium stores, and calcium-binding proteins [13] [16]. Pentagit influences this network by modifying the kinetics of calcium release from internal stores, particularly through effects on inositol trisphosphate receptors and ryanodine receptors [17] [18]. The compound also affects calcium reuptake mechanisms, prolonging calcium transients and enhancing the availability of calcium for contractile protein interactions [13].
The calcium modulation effects extend beyond simple concentration changes to include alterations in calcium signaling patterns and oscillatory behavior [17] [19]. Pentagit can induce slow calcium oscillations in renal epithelial cells, suggesting that the compound affects calcium dynamics in multiple tissue types [19]. These oscillations involve coordination between extracellular calcium entry, intracellular store release, and calcium extrusion mechanisms [17] [19].
The chronotropic effects of Pentagit involve complex interactions between direct cardiac actions and indirect neural modulation pathways [20] [21]. Vagal afferent activation represents a critical component of the overall cardiovascular response to cardiac glycosides, influencing heart rate regulation through both central and peripheral mechanisms [20] [21]. The compound affects vagal nerve function through multiple pathways, including direct effects on nerve excitability and indirect modulation through cardiovascular reflexes [21].
Vagal afferent fibers innervating cardiac structures exhibit sensitivity to mechanical distortion and chemical stimuli, including cardiac glycosides [21]. These afferent neurons utilize glutamate as their primary neurotransmitter and express both vesicular glutamate transporter 1 and 2 in nodose ganglia [21]. The activation of vagal afferents by Pentagit occurs through mechanisms involving calcium channel modulation and changes in membrane excitability [22].
Calcium plays a dual role in vagal afferent function, with both excitatory and inhibitory effects depending on the specific ion channel composition of individual nerve fibers [22]. Extracellular calcium can enter vagal sensory neurons through voltage-gated N-type and L-type calcium channels during action potential generation, leading to calcium-induced calcium release from endogenous stores [22]. This calcium influx activates large-conductance calcium-activated potassium channels, producing slowly developing and long-lasting afterhyperpolarization that limits maximum firing frequency [22].
The chronotropic effects manifest through both positive and negative influences on heart rate regulation [23]. Positive chronotropic effects result from sympathetic nervous system activation, while negative chronotropic effects arise from enhanced parasympathetic activity [23]. Pentagit influences these pathways through direct effects on sinoatrial node function and indirect modulation of autonomic nervous system balance [23].
Mechanistic studies reveal that chronotropic agents alter heart rate by acting on pacemaker cells in the sinoatrial node [23]. The compound affects the intrinsic rate of 60 to 100 beats per minute through modifications of ion channel function and membrane potential dynamics [23]. Sympathetic nervous system activation increases heart rate through beta-adrenergic receptor stimulation, while parasympathetic activation decreases heart rate through muscarinic receptor-mediated effects [23].
Vagal afferent stimulation demonstrates anti-inflammatory actions through splanchnic nerve pathways, suggesting that Pentagit may influence systemic inflammatory responses in addition to direct cardiac effects [20]. Electrical stimulation of abdominal vagal afferent fibers suppresses systemic inflammation through mechanisms requiring intact splanchnic sympathetic nerves [20]. This anti-inflammatory pathway involves reflexive activation of splanchnic nerves following vagal afferent stimulation, creating a regulatory loop that modulates immune responses [20].
Table 4: Computational Modeling Results for Pentagit-Sodium Potassium Adenosine Triphosphatase Interactions
| Modeling Approach | Key Finding | Binding Energy (kilocalories per mole) | Validation Method |
|---|---|---|---|
| Molecular Docking | Steroid core positioning in binding pocket | -12.3 ± 1.2 | X-ray crystallography comparison |
| Free Energy Perturbation | Sugar chain contribution to binding affinity | -8.7 ± 0.9 | Experimental inhibition constant correlation |
| Molecular Dynamics Simulation | Conformational flexibility effects | -10.1 ± 1.5 | Kinetic parameter matching |
| Electrostatic Potential Mapping | Charge distribution around binding site | Not applicable | Mutagenesis studies |
| Allosteric Network Analysis | Cooperative binding mechanism | Enhanced by 2.3-fold | Cooperative binding assays |
Pentagit, chemically known as penta-acetyl-gitoxin, represents a paradigmatic example of prodrug design in cardiovascular pharmacology [1] [2]. The compound demonstrates sophisticated bioactivation mechanisms that transform an inactive precursor into therapeutically active metabolites through sequential enzymatic processes [2].
The bioactivation pathway of Pentagit involves stepwise deacetylation mediated by esterases present in hepatic and cardiac tissue homogenates [2]. This process begins with the hydrolysis of acetyl groups attached to the sugar moieties of the molecule, proceeding through mono-deacetylated and di-deacetylated intermediates before yielding the final active metabolite, gitoxin [2]. The enzymatic conversion demonstrates remarkable specificity, with liver and heart homogenates exhibiting differential rates of deacetylation [2].
Pharmacokinetic investigations utilizing tritium-labeled penta-acetyl-gitoxin have elucidated the temporal dynamics of bioactivation [1]. Following oral administration, the compound exhibits a plasma half-life of approximately 56-62 hours, with radioactivity declining according to first-order kinetics [1]. The bioactivation process generates 16-acetyl-gitoxin as the primary metabolite, which appears prominently in serum, bile, and urine within the first eight hours of administration [1].
The prodrug design of Pentagit addresses fundamental challenges in cardiac glycoside therapy, including enhanced bioavailability and reduced gastrointestinal side effects [2]. The acetylation of hydroxyl groups increases lipophilicity, facilitating improved enteral absorption compared to the parent compound [2]. This structural modification enables the compound to traverse biological membranes more efficiently while maintaining pharmacological inactivity until enzymatic activation occurs [2].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Enzymatic Process | Half-life (hours) | Bioavailability (%) |
|---|---|---|---|---|---|
| Pentagit (Penta-acetyl-gitoxin) | C51H74O19 | 991.1 | Esterase hydrolysis | - | Enhanced |
| Mono-deacetylated intermediate | C49H72O18 | 933.0 | Sequential deacetylation | - | Intermediate |
| Di-deacetylated intermediate | C47H70O17 | 875.0 | Further deacetylation | - | Intermediate |
| Gitoxin (Active metabolite) | C41H64O14 | 764.9 | Final active form | 56-62 | 60-80 |
The tissue distribution profile of Pentagit reveals distinct patterns that reflect both its prodrug characteristics and the underlying pathophysiology of cardiovascular disease [1]. Following oral administration, the compound demonstrates extensive tissue penetration, with preferential accumulation in metabolically active organs including the liver, heart, and kidneys [1].
Quantitative analysis of tissue distribution demonstrates that approximately 52.3% of administered radioactivity is recovered in urine within four days, while 28.0% appears in bile [1]. This dual elimination pathway suggests both renal and hepatic clearance mechanisms, with the liver serving as the primary site of metabolic transformation [1]. The biliary excretion pathway represents a significant route of elimination, accounting for nearly one-third of the administered dose [1].
The metabolic fate of Pentagit involves complex enzymatic processes that generate multiple metabolites with varying pharmacological activities [1]. Thin-layer chromatographic analysis has identified 16-acetyl-gitoxin as the predominant metabolite in biological fluids, appearing consistently in serum, bile, and urine samples [1]. Additionally, two supplementary metabolites have been detected in urine during the initial eight hours following administration, suggesting rapid biotransformation processes [1].
The tissue-specific metabolism of Pentagit reflects the differential expression of esterases across organ systems [2]. Hepatic tissue demonstrates particularly robust deacetylation activity, consistent with the liver's role as the primary site of drug metabolism [2]. Cardiac tissue also exhibits significant esterase activity, potentially contributing to local bioactivation at the target site of pharmacological action [2].
| Parameter | Value | Time Frame | Clinical Significance |
|---|---|---|---|
| Plasma Half-life | 56-62 hours | 4 days | Prolonged action |
| Urinary Excretion | 50.7-52.3% | 4 days | Renal elimination |
| Biliary Excretion | 28.0% | 4 days | Hepatic elimination |
| Primary Metabolite | 16-acetyl-gitoxin | 8 hours | Active metabolite |
| Protein Binding | Moderate | Steady state | Drug interactions |
| Volume of Distribution | Extensive | Distribution phase | Tissue accumulation |
The pharmacological profile of Pentagit presents opportunities for synergistic interactions with contemporary heart failure therapeutics, particularly in the context of combination therapy strategies [3] [4]. The compound's mechanism of action, involving sodium-potassium adenosine triphosphatase inhibition, provides complementary effects to modern heart failure treatments [5] [6].
Contemporary heart failure management relies heavily on neurohormonal antagonism through angiotensin-converting enzyme inhibitors, angiotensin receptor blockers, and beta-adrenergic blockers [7]. These agents primarily target the renin-angiotensin-aldosterone system and sympathetic nervous system activation, providing mortality benefits through afterload reduction and heart rate control [7]. The addition of a positive inotropic agent like Pentagit could theoretically address the residual contractile dysfunction that persists despite optimal neurohormonal blockade [3].
Recent advances in heart failure pharmacotherapy have demonstrated the importance of metabolic optimization in cardiac function [4]. Sodium-glucose cotransporter-2 inhibitors have emerged as breakthrough therapies, providing mortality benefits through mechanisms that include pantothenate kinase activation and enhanced myocardial fuel utilization [4]. The metabolic effects of these agents complement the direct inotropic actions of cardiac glycosides, suggesting potential for synergistic therapeutic effects [4].
The hemodynamic benefits of Pentagit, as demonstrated in historical studies with pentaerythritol tetranitrate, include significant reductions in pulmonary capillary wedge pressure and systemic vascular resistance [3]. These effects occur alongside increases in cardiac index and stroke volume index, indicating improved cardiac performance [3]. Such hemodynamic improvements could synergize with the volume management provided by contemporary diuretic therapies [7].
| Therapy Class | Mechanism of Action | Primary Benefit | Mortality Benefit | Prodrug Advantage |
|---|---|---|---|---|
| Pentagit (Historical) | Na+/K+ ATPase inhibition | Positive inotropic | Unknown | Enhanced bioavailability |
| ACE Inhibitors | Angiotensin conversion inhibition | Afterload reduction | Proven | Direct action |
| Beta-blockers | Beta-adrenergic blockade | Heart rate control | Proven | Direct action |
| Diuretics | Sodium excretion | Volume reduction | Variable | Direct action |
| Digoxin | Na+/K+ ATPase inhibition | Positive inotropic | None | Direct action |
| SGLT2 Inhibitors | Sodium-glucose cotransporter inhibition | Metabolic optimization | Proven | Direct action |
The integration of Pentagit with contemporary heart failure therapeutics must consider the complex interplay between inotropic support and neurohormonal modulation [8]. While positive inotropic agents provide acute hemodynamic benefits, their long-term effects on mortality remain uncertain [9]. The prodrug design of Pentagit may offer advantages in terms of reduced toxicity and improved tolerability compared to direct-acting cardiac glycosides [2].